Cas no 2228882-55-9 (5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine)

5-2-(1H-ピラゾール-1-イル)エチル-1,3-オキサゾール-2-アミンは、複素環化合物の一種であり、ピラゾール基とオキサゾールアミン基を有する特徴的な構造を持ちます。この化合物は、医薬品中間体や有機合成化学における重要な構築ブロックとしての応用が期待されます。特に、その分子内に含まれる窒素原子の配置により、生体分子との特異的な相互作用が可能であり、薬理活性化合物の開発において有用な骨格を提供します。また、安定性が高く、合成プロセスにおける取り扱いが比較的容易である点も利点です。

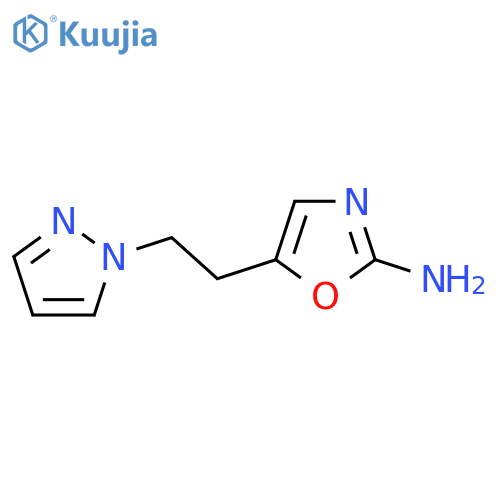

2228882-55-9 structure

商品名:5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine

5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine

- 5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine

- 2228882-55-9

- EN300-1729839

-

- インチ: 1S/C8H10N4O/c9-8-10-6-7(13-8)2-5-12-4-1-3-11-12/h1,3-4,6H,2,5H2,(H2,9,10)

- InChIKey: XEDCRYCTUMTNCH-UHFFFAOYSA-N

- ほほえんだ: O1C(N)=NC=C1CCN1C=CC=N1

計算された属性

- せいみつぶんしりょう: 178.08546096g/mol

- どういたいしつりょう: 178.08546096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 69.9Ų

5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1729839-0.1g |

5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine |

2228882-55-9 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1729839-10.0g |

5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine |

2228882-55-9 | 10g |

$5037.0 | 2023-05-27 | ||

| Enamine | EN300-1729839-0.5g |

5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine |

2228882-55-9 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1729839-2.5g |

5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine |

2228882-55-9 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1729839-1g |

5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine |

2228882-55-9 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1729839-0.25g |

5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine |

2228882-55-9 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1729839-1.0g |

5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine |

2228882-55-9 | 1g |

$1172.0 | 2023-05-27 | ||

| Enamine | EN300-1729839-0.05g |

5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine |

2228882-55-9 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1729839-5.0g |

5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine |

2228882-55-9 | 5g |

$3396.0 | 2023-05-27 | ||

| Enamine | EN300-1729839-5g |

5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine |

2228882-55-9 | 5g |

$3396.0 | 2023-09-20 |

5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

2228882-55-9 (5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 81216-14-0(7-bromohept-1-yne)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量